5-Bromo-3-ethynylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethynylpyrazin-2-amine is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 g/mol . This compound is used in scientific research and has diverse applications due to its unique properties.
Synthesis Analysis
The synthesis of 5-Bromo-3-ethynylpyrazin-2-amine and similar compounds involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods are used to create pyrrolopyrazine derivatives, which are nitrogen-containing heterocyclic compounds used in pharmaceuticals, organic materials, natural products, and bioactive compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-ethynylpyrazin-2-amine consists of a pyrazine ring with a bromine atom at the 5th position and an ethynyl group at the 3rd position . The InChI representation of the molecule is InChI=1S/C6H4BrN3/c1-2-4-6 (8)9-3-5 (7)10-4/h1,3H, (H2,8,9)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-ethynylpyrazin-2-amine include a molecular weight of 198.02 g/mol, a topological polar surface area of 51.8 Ų, and a complexity of 162 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .
Scientific Research Applications
Oxidation of Amines and Sulfides
The reaction of similar pyrazole compounds with tertiary amines and sulfides produced amine oxides and sulfoxides in high yield, indicating its potential use in organic synthesis and chemical reactions (Baumstark & Chrisope, 1981).
Selective Amination of Polyhalopyridines
Catalyzed amination of bromo-chloropyridine, similar to 5-Bromo-3-ethynylpyrazin-2-amine, predominately gives amino-pyridine products, indicating potential applications in the synthesis of complex organic molecules (Ji, Li, & Bunnelle, 2003).
Synthesis of Pyrazine Derivatives and Electronic Properties
The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions demonstrates the potential of 5-Bromo-3-ethynylpyrazin-2-amine in synthesizing pyrazine analogs with diverse electronic and optical properties (Ahmad et al., 2021).
Synthesis of Novel Pyrazolo Derivatives with Potential Anticancer Activity
The synthesis and biological evaluation of novel pyrazolo derivatives suggest potential applications in developing anticancer agents, particularly against lung cancer cells (Xie et al., 2008).
Synthesis of N,O-Aminal Derivatives
The reaction of similar compounds with pyrazoles provided unexpected derivatives, which could have implications in the development of novel organic compounds (Moraes et al., 2019).
Synthesis and Antitumor Activity of Imidazo Derivatives
The synthesis of 1H-imidazo[4,5-b]pyrazines from similar compounds and their slight activity as amplifiers of phleomycin indicate potential in cancer research and treatment (Barlin & Ireland, 1984).
Efficient Synthesis of Methylpyrazine
A facile and efficient synthesis method for methyl pyrazine, similar to 5-Bromo-3-ethynylpyrazin-2-amine, indicates its potential for efficient production in chemical industries (Madhusudhan et al., 2009).
Synthesis of Pyrroles for Organic Materials
The synthesis of amino-pyrroles from similar compounds suggests potential applications in the development of organic materials for optoelectronic applications (Aquino et al., 2015).
Synthesis of Pyrazolo Derivatives for Cancer Cell Inhibition
The synthesis of pyrazolo[1,5-a]pyrazin derivatives from similar compounds and their ability to inhibit cancer cell growth, particularly lung cancer cells, highlight potential therapeutic applications (Zhang et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-ethynylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNRFVADJWPLOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CN=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671903 |
Source
|
Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1209289-08-6 |
Source
|
Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.